

Application Notes and Protocols: Pharmacokinetic Modeling of Desmethyl Lacosamide in Special Populations

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Compound of Interest

Compound Name: *Desmethyl Lacosamide*

Cat. No.: *B196003*

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Introduction

Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures. It is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4, CYP2C9, and CYP2C19, to its major metabolite, **O-desmethyl lacosamide** (ODL).^[1] While **O-desmethyl lacosamide** is considered pharmacologically inactive, its plasma exposure can be significantly altered in special populations, particularly those with impaired renal function, as both lacosamide and its metabolites are primarily eliminated via the kidneys.^[1]

Understanding the pharmacokinetic profile of **O-desmethyl lacosamide** is crucial for a comprehensive safety assessment of lacosamide, especially in populations where accumulation of metabolites could occur. These application notes provide an overview of the pharmacokinetic changes of **O-desmethyl lacosamide** in special populations and offer detailed protocols for its quantification and modeling.

Data Presentation: Pharmacokinetics in Special Populations

The following tables summarize the known effects of renal and hepatic impairment on the pharmacokinetics of lacosamide and its O-desmethyl metabolite. While precise quantitative

data for **O-desmethyl lacosamide** are not extensively published, the qualitative impact is significant and warrants consideration.

Table 1: Pharmacokinetic Changes of **O-Desmethyl Lacosamide** (ODL) in Patients with Renal Impairment

Population	Creatinine Clearance (CLcr)	Change in O-Desmethyl Lacosamide Exposure (AUC)	Clinical Recommendation for Lacosamide
Healthy Subjects	> 80 mL/min	Baseline	No dose adjustment needed.
Mild Renal Impairment	50 to 80 mL/min	Not specified, but likely increased.	No dose adjustment necessary. [2]
Moderate Renal Impairment	30 to 50 mL/min	Several-fold increase. [3]	No dose adjustment necessary. [2]
Severe Renal Impairment	≤ 30 mL/min	Several-fold increase. [3]	Maximum recommended dose of 300 mg/day. [2]
End-Stage Renal Disease (ESRD)	< 15 mL/min	Levels are increased and continuously rise without hemodialysis. [3]	Maximum recommended dose of 300 mg/day; consider up to 50% supplemental dose after hemodialysis. [2]

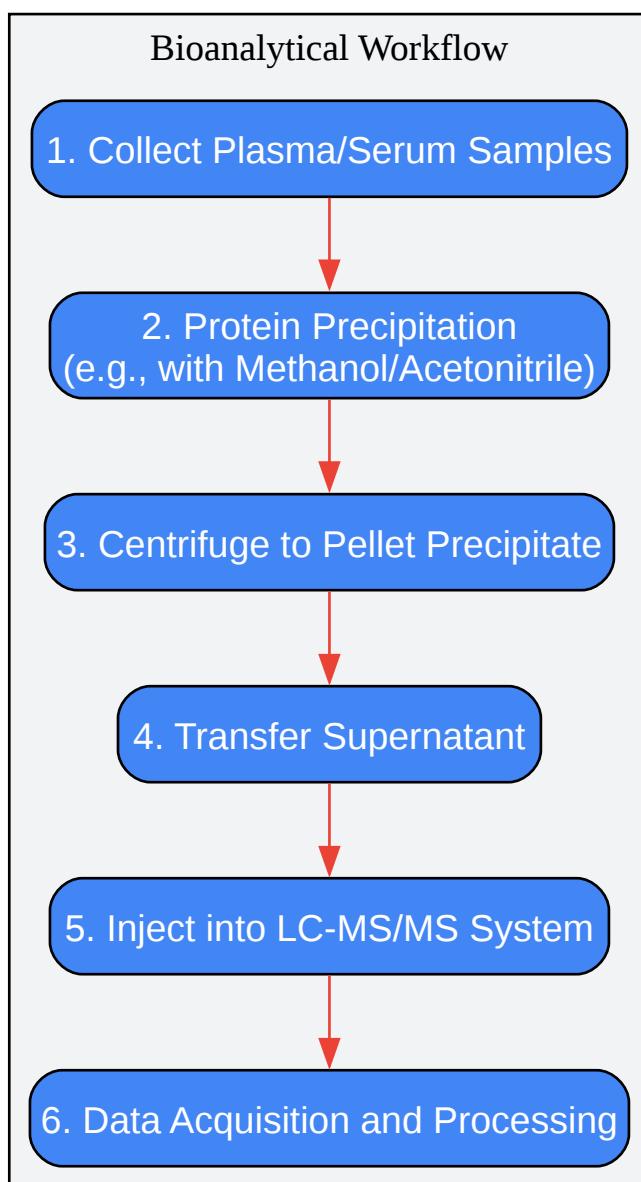
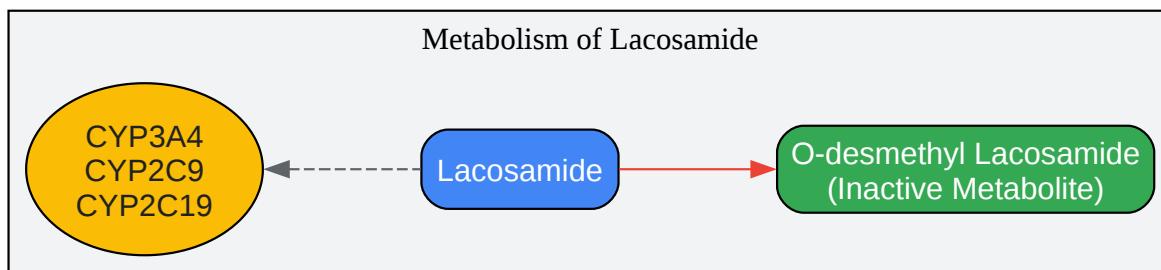
Note: Specific quantitative values for the fold-increase in **O-desmethyl lacosamide** AUC are not consistently available in public literature but are described as a "several-fold increase" in regulatory documents.

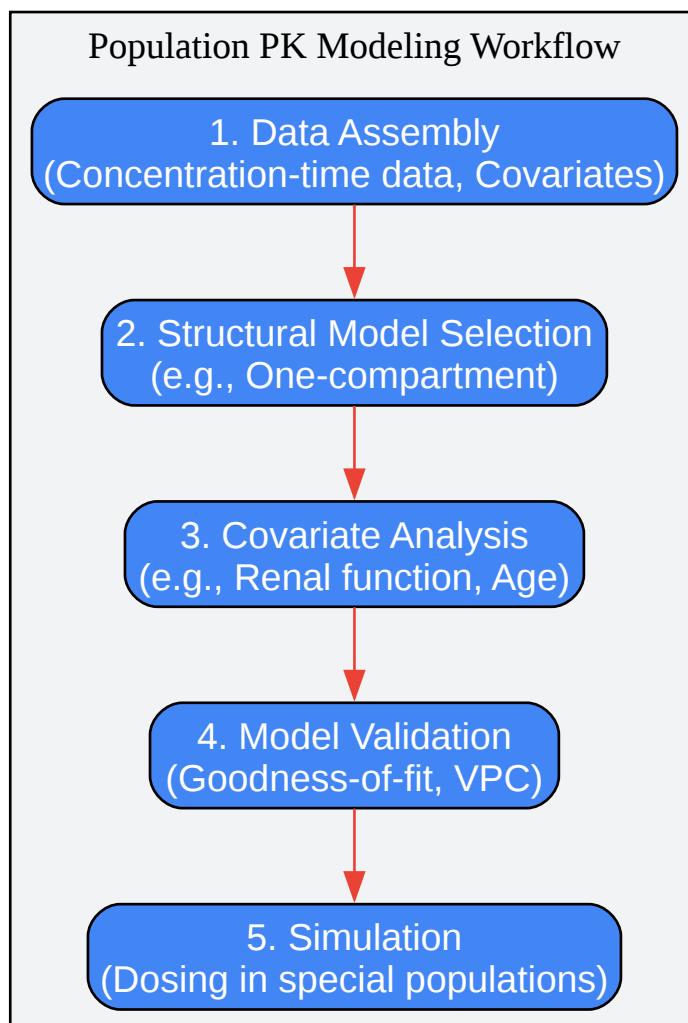
Table 2: Pharmacokinetic Changes of Lacosamide (Parent Drug) in Special Populations

Population	Pharmacokinetic Parameter	Change Compared to Healthy Subjects
Mild Renal Impairment	AUC	~25% increase[2]
Moderate Renal Impairment	AUC	~25% increase[2]
Severe Renal Impairment	AUC	~60% increase[2]
Moderate Hepatic Impairment (Child-Pugh B)	AUC	~50-60% increase[4]
Severe Hepatic Impairment (Child-Pugh C)	AUC	Not evaluated; use not recommended.[2]
Elderly (>65 years)	Dose-normalized AUC & Cmax	~20% increase

Diagrams and Visualizations

Metabolic Pathway of Lacosamide





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